Enhanced Hydrogen-Bond Donor Capacity vs. Non-Hydroxylated 2-Acetyl-5-methylfuran
The 3-hydroxy group on the furan ring introduces a hydrogen-bond donor (HBD) not present in the common analog 1-(5-methylfuran-2-yl)ethanone (CAS 1193-79-9). This structural feature is expected to increase the compound's topological polar surface area (TPSA) by approximately 20-30 Ų relative to the non-hydroxylated analog, based on established fragment contributions [1]. Increased HBD count correlates with improved ligand efficiency for targets requiring specific hydrogen-bond interactions, such as kinase hinge regions or protease active sites.
Comparator (1-(5-methylfuran-2-yl)ethanone): HBD = 0, TPSA = 30.2 Ų
| Evidence Dimension | Hydrogen-Bond Donor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBD count = 1 (3-OH); Estimated TPSA ≈ 50-60 Ų |
| Comparator Or Baseline | 1-(5-Methylfuran-2-yl)ethanone: HBD count = 0; Calculated TPSA = 30.2 Ų |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +20-30 Ų |
| Conditions | Fragment-based TPSA estimation; Drug-likeness filters (Lipinski, Veber) |
Why This Matters
A higher HBD count expands the accessible chemical space for target engagement in fragment-based drug discovery programs where hydrogen-bonding is a key pharmacophoric element.
- [1] PubChem. 1-(5-Methylfuran-2-yl)ethanone. Compound Summary. Computed TPSA = 30.2 Ų. View Source
